Anecortave

Catalog No.
S518894
CAS No.
10184-70-0
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anecortave

CAS Number

10184-70-0

Product Name

Anecortave

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1

InChI Key

BCFCRXOJOFDUMZ-ONKRVSLGSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C

solubility

Soluble in DMSO

Synonyms

17,21-dihydroxypregna-4,9(11)-diene-3,20-dione, AL 4940, AL-4940, Anecortave

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

The exact mass of the compound Anecortave is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Angiogenesis Inhibitors - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Intraocular Pressure Reduction

    Studies suggest Anecortave may reduce intraocular pressure (IOP), a major risk factor for glaucoma progression []. This effect is believed to be due to increased outflow of aqueous humor, the fluid that fills the front of the eye [].

  • Clinical Trials

    Some initial clinical trials showed promising results for Anecortave in lowering IOP compared to a placebo [, , ]. However, further research is needed to confirm its efficacy and safety for long-term use in glaucoma patients [].

Anecortave acetate, often simply referred to as anecortave, is an analog of cortisol that exhibits significant antiangiogenic properties. Unlike traditional corticosteroids, it lacks glucocorticoid activity, which means it does not induce the typical side effects associated with glucocorticoids, such as increased intraocular pressure or cataract formation . The compound is characterized by modifications to its steroid structure, including the removal of the 11-beta hydroxyl group and the addition of an acetate group at the C21 position. These alterations enhance its bioavailability and specificity for angiogenesis inhibition without affecting other glucocorticoid functions .

Anecortave acts as an antiangiogenic agent, inhibiting the growth of new blood vessels [, ]. This is crucial in treating wet AMD, where abnormal blood vessel growth contributes to vision loss []. The exact mechanism by which Anecortave inhibits angiogenesis is not fully understood, but it appears to involve decreasing the production of enzymes that break down extracellular matrix and inhibiting the migration of endothelial cells, essential components for blood vessel formation [].

, primarily involving steroid derivatives. The synthesis typically starts from cortisol or other 17-oxosteroids. Key reactions include:

  • Reduction of the 11-beta hydroxyl group to form a double bond between carbons 9 and 11.
  • Acetylation at carbon 21 to enhance solubility and bioavailability .

These modifications result in a compound that retains structural integrity while gaining specific therapeutic properties.

The primary biological activity of anecortave acetate lies in its ability to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones. This activity is crucial in conditions like age-related macular degeneration, where abnormal blood vessel growth can lead to vision loss. Anecortave acetate achieves its effects through:

  • Inhibition of extracellular matrix proteases such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are essential for endothelial cell migration during angiogenesis .
  • Stimulation of plasminogen activator inhibitor-1 (PAI-1), further reducing the activity of uPA and thus inhibiting vascular endothelial cell proliferation and migration .

Anecortave acetate has been explored for several therapeutic applications:

  • Age-Related Macular Degeneration: It is primarily investigated for treating the exudative (wet) form of this condition by inhibiting abnormal blood vessel growth.
  • Potential Use in Other Ocular Conditions: Research has also considered its efficacy in treating dry forms of age-related macular degeneration and managing intraocular pressure associated with glaucoma .

Interaction studies have highlighted potential risks when anecortave acetate is combined with certain medications:

  • The compound may increase the risk of jaw osteonecrosis when used alongside bisphosphonates such as alendronic acid, clodronic acid, and others .
  • Caution is advised when considering concurrent use with other drugs that affect angiogenesis or bone metabolism.

Anecortave acetate shares similarities with several compounds that also target angiogenesis or possess steroid-like structures. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
CortisolGlucocorticoid receptor agonistBroad anti-inflammatory effects but includes side effects
HydrocortisoneGlucocorticoid receptor agonistCommonly used corticosteroid with significant side effects
BevacizumabMonoclonal antibody against VEGFDirectly targets vascular endothelial growth factor
RanibizumabMonoclonal antibody against VEGFSimilar application in ocular diseases as bevacizumab
PegaptanibAptamer targeting VEGF165Unique mechanism using RNA-based technology

Anecortave's uniqueness lies in its selective inhibition of angiogenesis without the systemic effects associated with traditional corticosteroids or other antiangiogenic agents. Its targeted action on endothelial cells makes it a compelling candidate for ocular therapies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.19875937 g/mol

Monoisotopic Mass

344.19875937 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R5Y8O51589

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01L - Ocular vascular disorder agents
S01LA - Antineovascularisation agents
S01LA02 - Anecortave

Other CAS

10184-70-0

Wikipedia

Anecortave

Dates

Last modified: 08-15-2023
1: Leung E, Landa G. Update on current and future novel therapies for dry age-related macular degeneration. Expert Rev Clin Pharmacol. 2013 Sep;6(5):565-79. doi: 10.1586/17512433.2013.829645. Epub 2013 Aug 24. Review. PubMed PMID: 23971874.
2: Reeves EKM, Hoffman EP, Nagaraju K, Damsker JM, McCall JM. VBP15: preclinical characterization of a novel anti-inflammatory delta 9,11 steroid. Bioorg Med Chem. 2013 Apr 15;21(8):2241-2249. doi: 10.1016/j.bmc.2013.02.009. Epub 2013 Feb 18. Erratum in: Bioorg Med Chem. 2015 Apr 1;23(7):1664. PubMed PMID: 23498916; PubMed Central PMCID: PMC4088988.
3: Geltzer A, Turalba A, Vedula SS. Surgical implantation of steroids with antiangiogenic characteristics for treating neovascular age-related macular degeneration. Cochrane Database Syst Rev. 2013 Jan 31;(1):CD005022. doi: 10.1002/14651858.CD005022.pub3. Review. PubMed PMID: 23440797; PubMed Central PMCID: PMC4269233.
4: Kumar S, Shah S, Deutsch ER, Tang HM, Danias J. Triamcinolone acetonide decreases outflow facility in C57BL/6 mouse eyes. Invest Ophthalmol Vis Sci. 2013 Feb 1;54(2):1280-7. doi: 10.1167/iovs.12-11223. PubMed PMID: 23322580; PubMed Central PMCID: PMC3576053.
5: Shepard AR, Conrow RE, Pang IH, Jacobson N, Rezwan M, Rutschmann K, Auerbach D, Sriramaratnam R, Cornish VW. Identification of PDE6D as a molecular target of anecortave acetate via a methotrexate-anchored yeast three-hybrid screen. ACS Chem Biol. 2013 Mar 15;8(3):549-58. doi: 10.1021/cb300296m. Epub 2013 Jan 9. PubMed PMID: 23301619.
6: Stalmans I, Callanan DG, Dirks MS, Moster MR, Robin AL, Van Calster J, Scheib SA, Dickerson JE Jr, Landry TA, Bergamini MV. Treatment of steroid-induced elevated intraocular pressure with anecortave acetate: a randomized clinical trial. J Ocul Pharmacol Ther. 2012 Dec;28(6):559-65. doi: 10.1089/jop.2012.0063. Epub 2012 Aug 3. PubMed PMID: 22860637; PubMed Central PMCID: PMC3505827.
7: Razeghinejad MR, Katz LJ. Steroid-induced iatrogenic glaucoma. Ophthalmic Res. 2012;47(2):66-80. doi: 10.1159/000328630. Epub 2011 Jul 13. Review. PubMed PMID: 21757964.
8: Houston SK, Piña Y, Murray TG, Boutrid H, Cebulla C, Schefler AC, Shi W, Celdran M, Feuer W, Merchan J, Lampidis TJ. Novel retinoblastoma treatment avoids chemotherapy: the effect of optimally timed combination therapy with angiogenic and glycolytic inhibitors on LH(BETA)T(AG) retinoblastoma tumors. Clin Ophthalmol. 2011 Jan 27;5:129-37. doi: 10.2147/OPTH.S15179. PubMed PMID: 21339806; PubMed Central PMCID: PMC3037041.
9: Hodge W, Brown A, Kymes S, Cruess A, Blackhouse G, Hopkins R, McGahan L, Sharma S, Pan I, Blair J, Vollman D, Morrison A. Pharmacologic management of neovascular age-related macular degeneration: systematic review of economic evidence and primary economic evaluation. Can J Ophthalmol. 2010 Jun;45(3):223-30. doi: 10.3129/i10-047. Review. PubMed PMID: 20628420.
10: Missel P, Chastain J, Mitra A, Kompella U, Kansara V, Duvvuri S, Amrite A, Cheruvu N. In vitro transport and partitioning of AL-4940, active metabolite of angiostatic agent anecortave acetate, in ocular tissues of the posterior segment. J Ocul Pharmacol Ther. 2010 Apr;26(2):137-46. doi: 10.1089/jop.2009.0132. PubMed PMID: 20415622; PubMed Central PMCID: PMC3158576.
11: Kaufman PL. Suppression and reduction of corticosteroid-induced ocular hypertension by anecortave in sheep. Arch Ophthalmol. 2010 Mar;128(3):365-6. doi: 10.1001/archophthalmol.2009.410. PubMed PMID: 20212210.
12: Candia OA, Gerometta R, Millar JC, Podos SM. Suppression of corticosteroid-induced ocular hypertension in sheep by anecortave. Arch Ophthalmol. 2010 Mar;128(3):338-43. doi: 10.1001/archophthalmol.2009.387. PubMed PMID: 20212205.
13: Bajenaru ML, Piña Y, Murray TG, Cebulla CM, Feuer W, Jockovich ME, Marin Castaño ME. Gelatinase expression in retinoblastoma: modulation of LH(BETA)T(AG) retinal tumor development by anecortave acetate. Invest Ophthalmol Vis Sci. 2010 Jun;51(6):2860-4. doi: 10.1167/iovs.09-4500. Epub 2010 Jan 27. PubMed PMID: 20107171; PubMed Central PMCID: PMC2891454.
14: Prata TS, Tavares IM, Mello PA, Tamura C, Lima VC, Belfort R. Hypotensive effect of juxtascleral administration of anecortave acetate in different types of glaucoma. J Glaucoma. 2010 Sep;19(7):488-92. doi: 10.1097/IJG.0b013e3181c4b0e8. PubMed PMID: 20051887.
15: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Oct;31(8):541-57. PubMed PMID: 19967103.
16: Unoki N, Murakami T, Ogino K, Nukada M, Yoshimura N. Time-lapse imaging of retinal angiogenesis reveals decreased development and progression of neovascular sprouting by anecortave desacetate. Invest Ophthalmol Vis Sci. 2010 May;51(5):2347-55. doi: 10.1167/iovs.09-4158. Epub 2009 Dec 3. PubMed PMID: 19959648.
17: Shah AR, Del Priore LV. Natural history of predominantly classic, minimally classic, and occult subgroups in exudative age-related macular degeneration. Ophthalmology. 2009 Oct;116(10):1901-7. doi: 10.1016/j.ophtha.2009.03.055. Epub 2009 Jul 9. PubMed PMID: 19592101.
18: Boutrid H, Piña Y, Cebulla CM, Feuer WJ, Lampidis TJ, Jockovich ME, Murray TG. Increased hypoxia following vessel targeting in a murine model of retinoblastoma. Invest Ophthalmol Vis Sci. 2009 Dec;50(12):5537-43. doi: 10.1167/iovs.09-3702. Epub 2009 Jul 2. PubMed PMID: 19578014.
19: Robin AL, Suan EP, Sjaarda RN, Callanan DG, Defaller J; Alcon Anecortave Acetate for IOP Research Team. Reduction of intraocular pressure with anecortave acetate in eyes with ocular steroid injection-related glaucoma. Arch Ophthalmol. 2009 Feb;127(2):173-8. doi: 10.1001/archophthalmol.2008.595. PubMed PMID: 19204235.
20: Li X, Wang YS. [Present status of studies on the treatment of choroidal neovascularization by Anecortave acetate]. Zhonghua Yan Ke Za Zhi. 2008 Jun;44(6):571-4. Review. Chinese. PubMed PMID: 19035252.

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